molecular formula C12H18Cl2N2O3 B5295365 2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride

2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride

Cat. No.: B5295365
M. Wt: 309.19 g/mol
InChI Key: LULGKUJGYAWBPU-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride is a chemical compound with a complex structure that includes a chloro, ethoxy, and methylaminomethyl group attached to a phenoxyacetamide backbone

Properties

IUPAC Name

2-[2-chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3.ClH/c1-3-17-10-5-8(6-15-2)4-9(13)12(10)18-7-11(14)16;/h4-5,15H,3,6-7H2,1-2H3,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULGKUJGYAWBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxyacetamide backbone. The process may include:

    Nucleophilic Substitution: Introduction of the chloro group via a nucleophilic substitution reaction.

    Ethoxylation: Addition of the ethoxy group under controlled conditions.

    Methylaminomethylation: Introduction of the methylaminomethyl group through a series of reactions involving methylamine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-6-ethoxy-4-(aminomethyl)phenoxy]acetamide
  • 2-[2-Chloro-6-ethoxy-4-(dimethylaminomethyl)phenoxy]acetamide

Uniqueness

2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

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